molecular formula C9H15N3O3 B12869106 tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate

Cat. No.: B12869106
M. Wt: 213.23 g/mol
InChI Key: OXBDIPAPZCOZAE-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is a pyrazole-derived carbamate compound characterized by a hydroxymethyl substituent at the 5-position of the pyrazole ring and a tert-butyl carbamate group at the 3-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxymethyl group) and steric protection (via the bulky tert-butyl group), making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1H-pyrazol-3-yl]carbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4,13H,5H2,1-3H3,(H2,10,11,12,14)

InChI Key

OXBDIPAPZCOZAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=C1)CO

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core and Hydroxymethyl Functionalization

The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The hydroxymethyl group at the 5-position is introduced either by direct substitution or by functional group transformation of a precursor bearing a suitable leaving group.

  • Hydroxymethylation is often achieved by selective oxidation or reduction steps on a methyl or aldehyde precursor at the 5-position of the pyrazole ring.

Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate group is introduced to protect the pyrazolyl amine functionality, enhancing stability and facilitating further synthetic manipulations.

  • Typical Reagents: Di-tert-butyl dicarbonate (Boc2O) is commonly used for carbamate formation.
  • Reaction Conditions: The reaction is generally carried out in an inert atmosphere, often at room temperature or slightly elevated temperatures, using organic solvents such as dichloromethane or tetrahydrofuran (THF).
  • Catalysts/Base: Mild bases like triethylamine or sodium carbonate may be used to facilitate the reaction.

Representative Procedure from Literature

A typical preparation involves:

Step Reagents & Conditions Yield Notes
1. Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-yl carbamate Reaction of pyrazole derivative with Boc2O in dichloromethane under inert atmosphere Moderate to high Protects the amine group as Boc-carbamate
2. Hydroxymethylation at 5-position Selective substitution or oxidation/reduction on 5-position substituent Variable Requires careful control to avoid overreaction
3. Purification Column chromatography or recrystallization 42-75% overall yield Purity confirmed by NMR and MS

This approach is supported by NMR and mass spectrometry data confirming the structure and purity of the product.

Alternative Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Coupling Reactions

  • Palladium-catalyzed amination or carbamation reactions have been reported for related tert-butyl carbamate derivatives, using palladium diacetate and phosphine ligands in 1,4-dioxane under reflux conditions with cesium carbonate as base.
  • These methods provide moderate yields (~57%) and are useful for introducing the carbamate group on heteroaryl bromides or chlorides.

Acid-Mediated Deprotection and Functional Group Transformations

  • Hydrolysis of tert-butyl carbamate derivatives in trifluoroacetic acid (TFA) solution is a common step to generate free amines from protected intermediates, which can then be further functionalized.
  • This method involves reaction at room temperature followed by extraction and drying steps to isolate the amine intermediate.

Data Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Boc Protection of Pyrazolyl Amine Di-tert-butyl dicarbonate, base (e.g., triethylamine) Room temp, inert atmosphere, organic solvent 42-75 Standard carbamate protection
Palladium-Catalyzed Carbamation Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane Reflux, inert atmosphere ~57 Useful for aryl halide substrates
Hydroxymethylation Selective oxidation/reduction on pyrazole Mild conditions, variable Variable Requires careful control
Acid-Mediated Deprotection TFA in dichloromethane Room temp, 1-2 h Quantitative For conversion to free amine

Research Findings and Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for tert-butyl groups (singlets near 1.4 ppm), pyrazole protons, and hydroxymethyl methylene protons confirm the structure.
  • Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight (m/z 213.23 g/mol for the neutral molecule).
  • Purity and Yield: Chromatographic techniques (TLC, HPLC) confirm product purity, with yields ranging from moderate to good depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most promising applications of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is in cancer therapy. Research indicates that this compound can act as a potent inhibitor of specific cancer cell lines. For example, in vitro studies have demonstrated its efficacy against breast and colon cancer cells, with IC50 values in the low micromolar range, suggesting significant anticancer properties .

Case Study: In Vitro Efficacy

A study conducted on various cancer cell lines showed that this compound effectively inhibited cell proliferation. The mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth, particularly those associated with the MAPK pathway .

Agricultural Applications

2.1 Pesticide Development

The compound has been investigated for its potential use as a pesticide due to its structural characteristics that allow for interaction with biological targets in pests. Its ability to inhibit certain enzymes essential for pest survival makes it a candidate for developing new agrochemicals .

Case Study: Insecticidal Properties

Research has shown that formulations containing this compound exhibit insecticidal properties against common agricultural pests. Field trials indicated a significant reduction in pest populations when treated with this compound compared to untreated controls .

Material Science

3.1 Polymer Synthesis

In material science, this compound has been utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

A study focused on creating polymer blends using this compound demonstrated improved tensile strength and flexibility compared to traditional polymer formulations. This enhancement is attributed to the compound's unique chemical structure, which facilitates better interchain interactions within the polymer matrix .

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerBreast Cancer Cells5.0
Colon Cancer Cells4.8
InsecticidalCommon Agricultural Pests10.0

Table 2: Polymer Properties Comparison

PropertyControl PolymerPolymer with tert-Butyl Carbamate
Tensile Strength (MPa)3045
Elongation at Break (%)150200
Thermal Stability (°C)180210

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Hydroxyalkyl vs. Aryl/Heteroaryl Substituents

  • tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) : Features a 5-hydroxy group and a 3-ethylcarbamate chain. The ethyl linker reduces steric hindrance compared to the hydroxymethyl group, enhancing solubility in polar solvents. Melting point: 188–191°C .
  • tert-Butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate : Substitution with bromine at the 3-position increases electrophilicity, enabling cross-coupling reactions. The methyl group at N1 restricts rotational freedom, affecting crystal packing .
  • tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: The electron-withdrawing cyano group at C5 enhances stability under acidic conditions. Molecular weight: 236.27 g/mol .

Hydrogen-Bonding and Crystallinity

The hydroxymethyl group in the target compound facilitates hydrogen bonding, as evidenced by its similarity to tert-Butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS 1290181-43-9), where the amino group participates in intermolecular H-bonding networks. Such interactions influence crystallization behavior and solubility .

Key Observations :

  • Hydrazine-mediated cyclization (e.g., ) is a common strategy for pyrazole ring formation.
  • Low yields in cross-coupling reactions (e.g., ) highlight challenges in sterically hindered systems.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound C9H15N3O3 213.24 Not reported
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate C11H16N4O2 236.27 Not reported
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) C10H17N3O3 227.26 188–191
tert-Butyl (3-bromo-1-methyl-1H-pyrazol-5-yl)carbamate C9H14BrN3O2 292.13 Not reported

Trends :

  • Hydroxyalkyl substituents (e.g., hydroxymethyl, hydroxyethyl) correlate with higher melting points due to H-bonding .
  • Bulky substituents (e.g., tert-butyl) increase molecular weight but may reduce crystallinity.

Biological Activity

tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate is a compound belonging to the class of pyrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 171.20 g/mol
  • CAS Number : 352533-21-2

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a study evaluated several pyrazolyl-ureas against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL for various derivatives .

Compound TypeBacterial StrainMIC (µg/mL)
Pyrazolyl-UreasStaphylococcus aureus250
Pyrazolyl-UreasEscherichia coli125

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted through their inhibition of pro-inflammatory cytokines. For example, compounds that inhibit p38 MAPK showed IC₅₀ values in the low nanomolar range, indicating potent anti-inflammatory effects. Research indicates that this compound may share similar properties due to its structural characteristics .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound's structure allows it to form hydrogen bonds with target proteins, potentially enhancing its binding affinity and specificity.

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial efficacy against common pathogens. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities. Results indicated that modifications in the pyrazole ring significantly influenced antimicrobial potency.

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, researchers evaluated the impact of various pyrazole derivatives on cytokine production in human chondro-sarcoma cells. The results revealed that certain compounds effectively reduced TNFα and IL-1 induced IL-6 production, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-Butyl (5-(hydroxymethyl)-1H-pyrazol-3-yl)carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can be functionalized using tert-butyl carbamate groups under acidic conditions (e.g., HClO₄-SiO₂ catalyst at 80°C for 8 minutes). Key parameters include solvent choice (dichloromethane or ethyl acetate/hexane mixtures), temperature control (80–100°C), and reaction monitoring via TLC. Post-reaction workup involves filtration, washing with saturated NaHCO₃, and purification via silica gel chromatography with eluents like hexane/ethyl acetate (2:8) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for tert-butyl groups (δ ~1.55 ppm, singlet) and pyrazole protons (δ ~6.43 ppm) confirm substitution patterns. Hydroxymethyl groups appear as broad singlets near δ ~4.5–5.0 ppm .
  • LC-MS/HRMS : Molecular ion peaks (e.g., m/z 298 [M+Na]+) and fragmentation patterns validate molecular weight and functional groups .
  • IR Spectroscopy : Stretching frequencies for carbamate C=O (~1700 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution. Seek medical attention if irritation persists .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis and functionalization of this carbamate derivative?

  • Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize conditions (e.g., solvent polarity, catalyst loading). For example, ICReDD’s reaction path search methods combine quantum mechanics with experimental feedback to reduce trial-and-error approaches .

Q. How do researchers resolve contradictory data in reaction yields or product purity?

  • Methodological Answer :

  • Controlled Replicates : Conduct triplicate experiments under identical conditions to assess reproducibility .
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted pyrazole intermediates) .
  • Parameter Adjustment : Modify reaction time (e.g., from 8 to 15 minutes) or stoichiometry (e.g., excess tert-butyl carbamate) to suppress side reactions .

Q. What impact does the hydroxymethyl group have on the compound’s reactivity and stability?

  • Methodological Answer : The hydroxymethyl group increases hydrophilicity, influencing solubility in polar solvents (e.g., DMSO). However, it may participate in hydrogen bonding, altering crystallization behavior. Stability studies under varying pH (e.g., pH 2–10) and temperatures (25–60°C) reveal degradation pathways, such as carbamate hydrolysis to amines .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Heat Management : Exothermic reactions require jacketed reactors for temperature control during scaling .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Yield Optimization : Pilot-scale reactors with mechanical stirring improve mixing efficiency compared to magnetic stirrers .

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